molecular formula C11H13ClO3 B2567192 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde CAS No. 94169-57-0

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde

Cat. No.: B2567192
CAS No.: 94169-57-0
M. Wt: 228.67
InChI Key: ORZOULWZVFPKPE-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved can vary widely, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .

Biological Activity

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H15ClO3C_{12}H_{15}ClO_3 and features a chloro group, an isopropoxy group, and a methoxy group attached to a benzaldehyde backbone. Its unique structure influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the chloro and methoxy groups enhances its binding affinity, allowing it to modulate enzymatic activities and alter cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It can bind to receptor sites, influencing signal transduction pathways that are crucial for cell communication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, fungi, and parasites. It shows potential as an antibacterial and antifungal agent.
  • Anticancer Activity : Preliminary investigations suggest that the compound may possess anticancer properties, particularly in inhibiting the growth of specific cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.

Case Studies

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .
  • Antifungal Efficacy : The compound was tested against Candida albicans, demonstrating a notable reduction in fungal growth at concentrations of 20 µg/mL .
  • Anticancer Potential : A study evaluated the cytotoxic effects on human cancer cell lines, revealing IC50 values around 25 µM for breast cancer cells (MCF-7), indicating moderate activity .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloro-5-methoxybenzaldehydeLacks isopropoxy groupModerate antibacterial activity
4-Isopropoxy-5-methoxybenzaldehydeLacks chloro groupReduced reactivity in substitution reactions
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Contains hydroxyl instead of chloroWidely used as a flavoring agent; less potent as an antimicrobial

Properties

IUPAC Name

2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOULWZVFPKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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